-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11755268.png)
[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
化合物「(1-エチル-3-メチル-1H-ピラゾール-4-イル)メチルアミン」は、2 つのピラゾール環を含む複雑な有機分子です。ピラゾールは、2 つの窒素原子を含む 5 員環の複素環化合物です。
準備方法
合成経路および反応条件
「(1-エチル-3-メチル-1H-ピラゾール-4-イル)メチルアミン」の合成は、通常、複数段階の有機反応を伴います。最初の段階には、ヒドラジンと 1,3-ジケトンを含む環化反応によるピラゾール環の形成が含まれることがよくあります。その後の段階では、アルキル化反応によってエチル基、メチル基、およびプロパン-2-イル基が導入されます。最後の段階では、通常、2 つのピラゾール環をメチレンブリッジを介して結合させます。これは、塩基性条件下でホルムアルデヒドなどの試薬によって促進されます。
工業生産方法
この化合物の工業生産では、同様の合成経路が採用される場合がありますが、規模が大きくなります。温度制御、溶媒の選択、触媒の使用などの最適化された反応条件は、高収率と高純度を確保するために重要です。連続フロー反応器や自動合成プラットフォームを使用して、効率とスケーラビリティを向上させることができます。
化学反応の分析
反応の種類
「(1-エチル-3-メチル-1H-ピラゾール-4-イル)メチルアミン」は、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して酸化できます。これにより、対応するピラゾールオキシドが生成されます。
還元: 水素化ホウ素ナトリウムなどの還元剤を使用した還元反応により、この化合物は還元型に変換されます。これにより、官能基が変化する可能性があります。
一般的な試薬と条件
酸化: 過マンガン酸カリウム、過酸化水素、酸性または塩基性条件。
還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム、穏やかな温度。
置換: ハロゲン化アルキル、アミンやチオールなどの求核剤、エタノールやアセトニトリルなどの溶媒。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によりピラゾールオキシドが生成される場合がありますが、還元により元の化合物のさまざまな還元誘導体が生成される可能性があります。
科学研究における用途
化学
化学において、「(1-エチル-3-メチル-1H-ピラゾール-4-イル)メチルアミン」は、より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学
生物学的研究では、この化合物は、配位化学におけるリガンドとして役立ち、金属イオンと錯体を形成する可能性があります。これらの錯体は、抗菌活性や抗癌活性など、その生物学的活性を研究することができます。
医学
医学では、この化合物の誘導体が、その薬理学的特性について調査される可能性があります。ピラゾール環の存在は、酵素阻害剤または受容体モジュレーターとしての潜在的な活性を示唆しており、医薬品開発の候補となります。
工業
工業セクターでは、この化合物は、特殊化学品、農薬の合成、または医薬品生産における中間体の合成に使用される場合があります。
科学的研究の応用
Chemistry
In chemistry, “(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine” is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound may serve as a ligand in coordination chemistry, forming complexes with metal ions. These complexes can be studied for their biological activity, including potential antimicrobial or anticancer properties.
Medicine
In medicine, derivatives of this compound could be investigated for their pharmacological properties. The presence of pyrazole rings suggests potential activity as enzyme inhibitors or receptor modulators, making it a candidate for drug development.
Industry
In the industrial sector, this compound may be used in the synthesis of specialty chemicals, agrochemicals, or as an intermediate in the production of pharmaceuticals.
作用機序
「(1-エチル-3-メチル-1H-ピラゾール-4-イル)メチルアミン」の作用機序は、その特定の用途によって異なります。生物系では、酵素や受容体などの分子標的に相互作用し、その活性を調節する可能性があります。ピラゾール環は、水素結合、π-π相互作用、金属イオンとの配位に関与し、化合物の結合親和性と特異性に影響を与える可能性があります。
類似化合物の比較
類似化合物
- 1-エチル-3-メチル-1H-ピラゾール
- 1-(プロパン-2-イル)-1H-ピラゾール
- 4-メチル-1H-ピラゾール
ユニークさ
「(1-エチル-3-メチル-1H-ピラゾール-4-イル)メチルアミン」は、メチレンブリッジで結合された 2 つのピラゾール環と、エチル基、メチル基、プロパン-2-イル基の異なる置換基の存在によりユニークです。この構造的な複雑さは、さまざまな研究および工業用途にとって貴重な化合物となる、独特の化学的および物理的特性を与えています。
類似化合物との比較
Similar Compounds
- 1-ethyl-3-methyl-1H-pyrazole
- 1-(propan-2-yl)-1H-pyrazole
- 4-methyl-1H-pyrazole
Uniqueness
“(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine” is unique due to the presence of two pyrazole rings connected by a methylene bridge, along with distinct ethyl, methyl, and propan-2-yl substituents. This structural complexity imparts unique chemical and physical properties, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C14H23N5 |
|---|---|
分子量 |
261.37 g/mol |
IUPAC名 |
N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-(1-propan-2-ylpyrazol-4-yl)methanamine |
InChI |
InChI=1S/C14H23N5/c1-5-18-10-14(12(4)17-18)8-15-6-13-7-16-19(9-13)11(2)3/h7,9-11,15H,5-6,8H2,1-4H3 |
InChIキー |
UQGFBWMDABJJSC-UHFFFAOYSA-N |
正規SMILES |
CCN1C=C(C(=N1)C)CNCC2=CN(N=C2)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


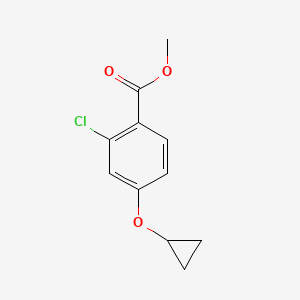


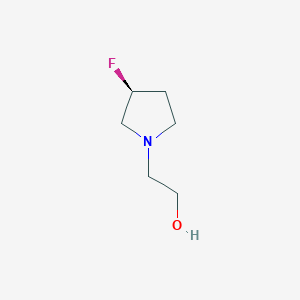

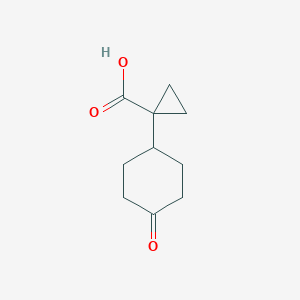
![{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11755237.png)

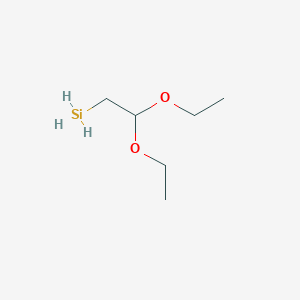
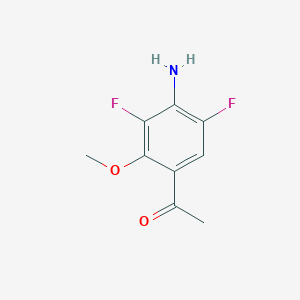
![Pyrano[3,4-c]pyrrole-2,7(3H)-dicarboxylic acid, hexahydro-, 2-(1,1-dimethylethyl) ester, (3aR,7R,7aR)-rel-](/img/structure/B11755247.png)
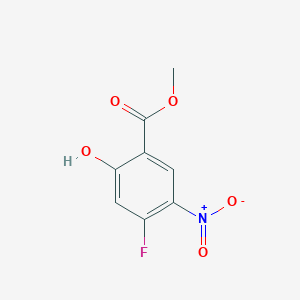
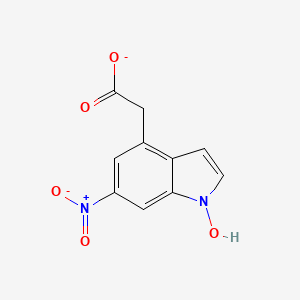
![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}(2-phenylethyl)amine](/img/structure/B11755267.png)
